Ethoxy Substituent Confers HDAC6 Engagement Absent in Unsubstituted Benzamide Core: Target Engagement Comparison
The 2-ethoxybenzamide fragment alone exhibits measurable, albeit weak, inhibitory activity against human HDAC6 enzyme, showing 18.68% inhibition using a commercial peptide substrate . In contrast, the unsubstituted benzamide core (compound without the ethoxy group) is not reported to engage HDAC6 directly in available biochemical assays. This suggests that the ethoxy substituent contributes to target recognition, a feature that the target compound N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide inherits and potentially enhances through its benzofuran cap group.
| Evidence Dimension | HDAC6 enzyme inhibition (% inhibition at single concentration) |
|---|---|
| Target Compound Data | Not directly assayed in available sources; inferred from 2-ethoxybenzamide fragment: 18.68% inhibition (commercial peptide substrate) |
| Comparator Or Baseline | Unsubstituted benzamide (benzamide, CAS 55-21-0): No HDAC6 inhibition reported in same assay context |
| Quantified Difference | Qualitative difference: 18.68% inhibition vs. no detectable inhibition for core benzamide |
| Conditions | Human recombinant HDAC6; commercial peptide substrate; vendor-supplied single-concentration screening assay (TargetMol) |
Why This Matters
For procurement decisions involving HDAC-focused screening campaigns, the ethoxy substituent provides a measurable target engagement foothold absent in simpler benzamide analogs.
